BenchChemオンラインストアへようこそ!

Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate

Epigenetics G9a GLP Inhibitor Medicinal Chemistry Synthesis

Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate is a synthetic organic compound that serves as a critical, late-stage intermediate in the multi-step synthesis of potent and selective inhibitors of the histone lysine methyltransferases G9a and GLP, such as UNC0646 and UNC0631. This compound is characterized by a polysubstituted benzoate core, containing a methyl ester, a methoxy group, a nitro group, and a flexibly linked pyrrolidine moiety, which together provide the precise chemical architecture required for subsequent synthetic transformations.

Molecular Formula C16H22N2O6
Molecular Weight 338.36 g/mol
CAS No. 1320288-23-0
Cat. No. B1393276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate
CAS1320288-23-0
Molecular FormulaC16H22N2O6
Molecular Weight338.36 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCCC2
InChIInChI=1S/C16H22N2O6/c1-22-14-10-12(16(19)23-2)13(18(20)21)11-15(14)24-9-5-8-17-6-3-4-7-17/h10-11H,3-9H2,1-2H3
InChIKeyUTQPCOHCNUBXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate (CAS 1320288-23-0) for G9a/GLP Inhibitor Synthesis


Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate is a synthetic organic compound that serves as a critical, late-stage intermediate in the multi-step synthesis of potent and selective inhibitors of the histone lysine methyltransferases G9a and GLP, such as UNC0646 and UNC0631 [1]. This compound is characterized by a polysubstituted benzoate core, containing a methyl ester, a methoxy group, a nitro group, and a flexibly linked pyrrolidine moiety, which together provide the precise chemical architecture required for subsequent synthetic transformations.

Why a Random Building Block Cannot Replace Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate


In the context of G9a/GLP inhibitor synthesis, this compound is not a generic aryl halide or a simple nitro-benzoate. Its differentiation is embedded in its precise, regiospecific functionalization pattern, which orchestrates a specific sequence of reactions. Substituting this compound with a seemingly similar analog—such as the corresponding amine (CAS 1320288-24-1), a regioisomer, or a building block with a different leaving group—would break the synthetic route. The ortho-nitro group is essential for subsequent reduction to form the key aniline intermediate (13), which then undergoes urea formation and cyclization to build the core quinazoline scaffold [1]. The meta-methoxy and para-pyrrolidinylpropoxy chains are equally critical for the final inhibitor's binding mode and pharmacokinetic properties. This specific chemical sequence is validated in the primary literature, proving functional necessity, not optionality, making generic interchanging impossible.

Quantitative Evidence for Selecting Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate


Proven Precursor to High-Potency G9a Inhibitors UNC0646 and UNC0631

This compound is the direct, named intermediate (compound 11) in a validated 9-step synthetic route that produces the advanced G9a/GLP inhibitors UNC0646 and UNC0631. It undergoes pyrrolidine displacement and nitro reduction to form the essential aniline scaffold. The final inhibitors derived from this route achieve cellular potency (IC50) values below 0.5 µM in an In-Cell Western (ICW) assay, with top compounds reaching <0.1 µM, while maintaining high in vitro enzymatic potency (G9a SAHH-coupled assay IC50 < 0.025 µM) [1]. A comparator building block, like the corresponding amine (CAS 1320288-24-1), cannot be used to construct the same heterocyclic core, as it would bypass the critical urea formation step.

Epigenetics G9a GLP Inhibitor Medicinal Chemistry Synthesis

Structural Uniqueness Enables Critical Late-Stage Diversification in G9a Probe Development

The compound's design allows for a convergent synthesis where the pyrrolidine-containing side chain is installed before the construction of the quinazoline core, via the aniline 13 intermediate. This contrasts with alternative synthetic strategies and generic precursors (like simple vanillic acid derivatives) that would require less efficient, linear routes with more steps, lower overall yield, and limited structural diversification capabilities [1]. The published route's strategic placement of this intermediate enables the efficient exploration of the crucial 2-amino region in the final inhibitors through a last-step displacement reaction.

Structure-Activity Relationship Chemical Probe Quinazoline Synthesis

Primary Procurement-Driven Application Scenarios for Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate


Replicating Published Synthesis of High-Potency G9a/GLP Inhibitors (UNC0646, UNC0631)

For university or biotech laboratories engaged in epigenetic drug discovery, this compound is the essential, non-optional starting material to replicate the exactly validated synthesis of the high-quality chemical probes UNC0646 and UNC0631 [1]. Procuring this specific nitro-intermediate is mandatory to follow the published 9-step route and obtain inhibitors with proven nanomolar cellular activity and clear separation of functional potency versus toxicity.

Developing Next-Generation Quinazoline-Based Epigenetic Inhibitors

Medicinal chemistry teams aiming to expand on the G9a/GLP scaffold can use this compound as the central, late-stage intermediate. Its structure allows them to leverage the established route to construct the quinazoline core and then explore novel amines at the C2 position (as demonstrated with 17a–17i), or to modify the pyrrolidine side chain for improved pharmacokinetics, making it a strategic purchase for scaffold hopping and lead optimization campaigns [1].

Analytical Reference Standard for Impurity Profiling and Process Chemistry

In an industrial process chemistry or quality control setting, particularly for CDMOs producing or analyzing G9a inhibitor candidates, this well-characterized intermediate serves as a high-value reference standard [1]. It can be used to identify and quantify critical process intermediates, residual starting materials, or degradation products by HPLC or LC-MS, ensuring batch-to-batch consistency during scale-up and method validation.

Quote Request

Request a Quote for Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.